3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

説明

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C13H21BN2O4S and its molecular weight is 312.191. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The compound’s mode of action is likely related to its boronic acid pinacol ester group. Boronic acids and their derivatives are known for their ability to form reversible covalent complexes with proteins, sugars, and other organic compounds. This allows them to modulate the activity of their targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s ability to interact with its targets and may influence its overall effectiveness.

生物活性

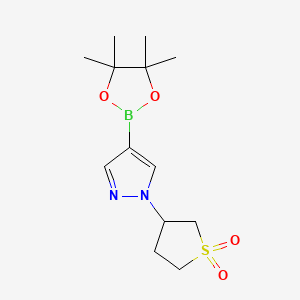

The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a notable member of the class of boron-containing heterocycles. Its structure incorporates a tetrahydrothiophene moiety and a pyrazole ring substituted with a dioxaborolane group. This unique configuration suggests potential biological activities that merit investigation.

Chemical Structure

The structural formula of the compound can be represented as follows:

Key Features:

- Boron Atom : The presence of boron in the dioxaborolane contributes to its reactivity and potential biological interactions.

- Heterocyclic Rings : The pyrazole and tetrahydrothiophene rings may influence pharmacological properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antimicrobial Activity : Boron-containing compounds have been shown to possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have examined related compounds, providing insights into potential biological activities:

- Antimicrobial Studies : A study on similar pyrazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Cytotoxicity Assays : Research on boron-containing heterocycles revealed IC50 values below 20 µM against several cancer cell lines (e.g., HeLa and MCF-7), indicating promising anticancer properties.

- Toxicological Assessments : Investigations into the safety profile of tetrahydrothiophene derivatives indicated low acute toxicity levels in animal models, suggesting a favorable safety margin for further development.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Antimicrobial | 8 µg/mL | |

| Pyrazole Derivative B | Cytotoxicity | <20 µM | |

| Tetrahydrothiophene Analog | Acute Toxicity | >2000 mg/kg |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 266.36 g/mol |

| Melting Point | Not specified |

| Solubility | Insoluble in water |

| Log P | -0.77 |

特性

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)11-5-6-21(17,18)9-11/h7-8,11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQUMAICKULHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101116934 | |

| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233526-31-2 | |

| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233526-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。